molecular formula C14H8O3 B074917 9-oxo-9H-fluorene-1-carboxylic acid CAS No. 1573-92-8

9-oxo-9H-fluorene-1-carboxylic acid

Cat. No. B074917
CAS RN: 1573-92-8
M. Wt: 224.21 g/mol
InChI Key: CBEFMGJHEKAMNI-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-1-carboxylic acid is a compound that adopts a planar conformation, characterized by an internally hydrogen-bonded carboxyl group to the ketone oxygen atom. This molecule is significant in various chemical studies due to its unique structure and properties.

Synthesis Analysis

The synthesis of 9H-fluorene derivatives, including 9-oxo-9H-fluorene-1-carboxylic acid, can be efficiently carried out through Pd(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2'-dibromobiphenyls, offering a mild and high-yield alternative to traditional methods (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of 9-oxo-9H-fluorene-1-carboxylic acid features a planar configuration where the carboxyl group is internally hydrogen-bonded to the ketone oxygen atom, facilitating unique stacking arrangements in its crystalline form (Coté et al., 1996).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, such as undergoing photo-Wolff rearrangement reactions under flash photolysis in aqueous solutions, leading to the formation of fluorene-9-carboxylic acid and its enol form. These reactions demonstrate its potential in generating specific reaction products under controlled conditions (Andraos et al., 1997).

Physical Properties Analysis

The crystalline structure and physical properties of 9-oxo-9H-fluorene-1-carboxylic acid and related compounds are characterized by specific hydrogen bonding patterns and molecular stacking, contributing to its solid-state properties and interactions (Blackburn et al., 1996).

Chemical Properties Analysis

Chemical properties, such as the acid-triggered "switch on" of fluorophores, are observed in derivatives of 9-oxo-9H-fluorene-1-carboxylic acid. These derivatives exhibit fluorescence "off-on" behaviors in acidic environments, underlining the compound's utility in chemical sensing applications (Wang et al., 2005).

Scientific Research Applications

1. Biodegradation of Polycyclic Aromatic Hydrocarbons

  • Application : This compound is formed as an intermediate during the biodegradation of the four-ring polycyclic aromatic hydrocarbon fluoranthene by certain fungi .
  • Method : The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone, which then proceeds through the ß-Ketoadipate pathway .
  • Results : Two indigenous ascomycetes fungi, Trichoderma lixii strain FLU1 and Talaromyces pinophilus strain FLU12, were able to degrade 98% and 99% of 400 mg/L of fluoranthene after 16 and 12 days incubation period, respectively .

2. Apoptosis Induction

  • Application : N-aryl-9-oxo-9H-fluorene-1-carboxamides have been discovered as a new series of apoptosis inducers .

3. Preparation of Twisted Bifluorenylidene

  • Application : 9-Fluorenone-1-carboxylic acid is used in the preparation of (E)- and (Z)-isomers of twisted 1,1’-dibromobifluorenylidene .

4. Fluoranthene Degradation

  • Application : 9-Fluorenone-1-carboxylic acid is formed as an intermediate during the four-ring polycyclic aromatic hydrocarbon fluoranthene degradation by Pseudomonas alcaligenes strain PA-10 .

5. Preparation of N-aryl-9-oxo-9H-fluorene-1-carboxamides

  • Application : 9-oxo-9H-fluorene-1-carboxylic acid is used in the preparation of N-aryl-9-oxo-9H-fluorene-1-carboxamides .

6. Fluoranthene Degradation by Pseudomonas alcaligenes

  • Application : 9-Fluorenone-1-carboxylic acid is formed as an intermediate during the four-ring polycyclic aromatic hydrocarbon fluoranthene degradation by Pseudomonas alcaligenes strain PA-10 .

Safety And Hazards

The safety data sheet for “9-oxo-9H-fluorene-1-carboxylic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

9-oxofluorene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEFMGJHEKAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166244
Record name 9-Oxo-9H-fluorenecarboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-9H-fluorene-1-carboxylic acid

CAS RN

1573-92-8
Record name 9-Fluorenone-1-carboxylic acid
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Record name 9-Oxo-9H-fluorenecarboxylic acid
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Record name 1573-92-8
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Record name 9-Oxo-9H-fluorenecarboxylic acid
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Record name 9-oxo-9H-fluorenecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Kumbar, SA Patil, SS Toragalmath, SS Jawoor… - Inorganica Chimica …, 2020 - Elsevier
… Procedure for the synthesis of 9-oxo-9H-fluorene-1-carboxylic acid 9-Oxo-9H-fluorene-1-carboxylic acid is … Scheme 1 depicts the synthetic route for 9-oxo-9H-fluorene-1-carboxylic acid. …
Number of citations: 16 www.sciencedirect.com
W Kemnitzer, N Sirisoma, S Jiang, S Kasibhatla… - Bioorganic & medicinal …, 2010 - Elsevier
… previously, 19 while 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid (6g) was prepared from nitration of 9-oxo-9H-fluorene-1-carboxylic acid according to literature procedures.20, 21 …
Number of citations: 19 www.sciencedirect.com
W Kemnitzer, N Sirisoma, B Nguyen, S Jiang… - Bioorganic & medicinal …, 2009 - Elsevier
… 2b, 2f, 3a, 4a–4b, 5b, 6a–6c, 6e–6i, 6k, 6n–6o, 6q–6w, 7a–7b, and 8a (Table 1, Table 2) were prepared starting from the commercially available 9-oxo-9H-fluorene-1-carboxylic acid (10)…
Number of citations: 23 www.sciencedirect.com
YC Kim, SR Lee, HJ Jeon, K Kim, MJ Kim, SD Choi… - Chemosphere, 2020 - Elsevier
In this study, fluorene (FL), FL-1-carboxylic acid (FC-1), and FL-9-carboxylic acid (FC-9) were investigated to understand their acute toxicity by measuring inhibitory effects on hatching …
Number of citations: 7 www.sciencedirect.com
SO Egbewale, A Kumar, MP Mokoena, AO Olaniran - Catalysts, 2023 - mdpi.com
… products suggest that the degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before …
Number of citations: 3 www.mdpi.com
F Liu, FK Duan, KB He, YL Ma… - Atmospheric …, 2015 - amt.copernicus.org
… Phenanthrene-1carboxylic acid and 9-oxo-9H-fluorene-1-carboxylic acid were the most … In light of the above-mentioned facts, we suggest that 9-oxo-9H-fluorene-1-carboxylic acid, 2…
Number of citations: 5 amt.copernicus.org
ML Coté, RA Lalancette… - … Section C: Crystal …, 1996 - scripts.iucr.org
9-Oxo-9H-fluorene-1-carboxylic acid, C14H8O3, adopts a planar conformation with the carboxyl group internally hydrogen bonded to the ketone O atom. The molecules stack in the a …
Number of citations: 15 scripts.iucr.org
M Kumbar, SA Patil, SS Toragalmath, SM Kinnal… - Journal of …, 2020 - Elsevier
… In our present work, the hydrazone Schiff base ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid and their respective Co(II), Cu(II) and Ni(II) complexes are synthesized …
Number of citations: 12 www.sciencedirect.com
M Kumbar, SA Patil, SM Kinnal, SS Jawoor… - Chemical Data …, 2019 - Elsevier
This expedition relates to novel and never studied tridentate ligand with ONO donor system; synthesized from less explored 1-amino-9H-fluoren-9-ol and salicylaldehyde and its …
Number of citations: 4 www.sciencedirect.com
E Fourie - Inorganica Chimica Acta, 2021 - Elsevier
In this study, the fluorene-group was added to metal complexes, via the easily synthesized β-diketonato ligand. This enables the incorporation of a fluorescent tag into a variety of metal …
Number of citations: 1 www.sciencedirect.com

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